molecular formula C26H22FN3O2S2 B11304431 2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11304431
M. Wt: 491.6 g/mol
InChI Key: ZWNHMBNEDIDFCV-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and phenylsulfanyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl, methoxyphenyl, and phenylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the substituents to the pyrimidine core.

    Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with carboxamide groups under controlled conditions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenyl or methoxyphenyl groups with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium or copper catalysts, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfinyl}-N-(4-fluorobenzyl)acetamide
  • 2-{[Bis(4-fluorophenyl)methyl]sulfinyl}-N-methylacetamide

Uniqueness

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, while the phenylsulfanyl group contributes to its stability and reactivity.

Properties

Molecular Formula

C26H22FN3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H22FN3O2S2/c1-32-21-13-9-18(10-14-21)15-28-25(31)24-23(34-22-5-3-2-4-6-22)16-29-26(30-24)33-17-19-7-11-20(27)12-8-19/h2-14,16H,15,17H2,1H3,(H,28,31)

InChI Key

ZWNHMBNEDIDFCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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